![molecular formula C24H22N2O4 B11022609 N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a complex organic compound that combines an indole moiety with a chromen-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide typically involves multi-step organic reactions
-
Synthesis of Chromen-2-one Core
Starting Materials: 4-methyl-7-hydroxy-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The hydroxyl group of the chromen-2-one is alkylated using 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Product: 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one.
-
Coupling with Indole Moiety
Starting Materials: The synthesized chromen-2-one derivative and 1H-indole-6-amine.
Reaction Conditions: The coupling reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole and chromen-2-one moieties are of interest due to their known biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.
Wirkmechanismus
The mechanism of action of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is likely multifaceted, involving interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromen-2-one structure may inhibit enzymes like cyclooxygenase (COX) or interact with DNA.
Molecular Targets and Pathways
Serotonin Receptors: The indole moiety can mimic serotonin, potentially modulating neurotransmission.
Cyclooxygenase (COX): The chromen-2-one structure may inhibit COX enzymes, reducing inflammation.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-indol-3-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide: A similar compound with the indole moiety at the 3-position.
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-4-yl}acetamide: A derivative with a different substitution pattern on the chromen-2-one core.
Uniqueness
The unique combination of the indole and chromen-2-one moieties in N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H22N2O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-(1H-indol-6-yl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14(2)13-29-18-6-7-19-15(3)20(24(28)30-22(19)11-18)12-23(27)26-17-5-4-16-8-9-25-21(16)10-17/h4-11,25H,1,12-13H2,2-3H3,(H,26,27) |
InChI-Schlüssel |
RCPISPMZPLCXMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11022527.png)
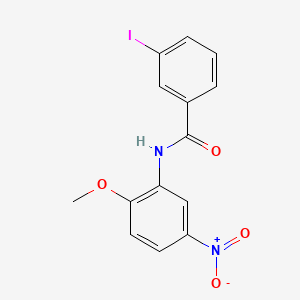
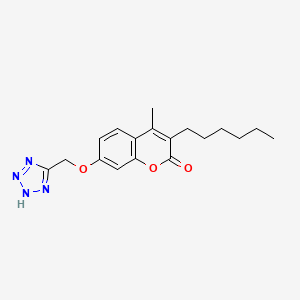
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11022562.png)
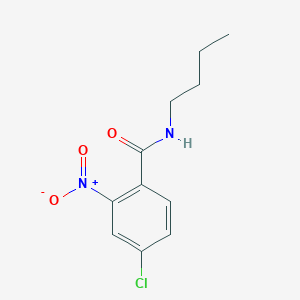
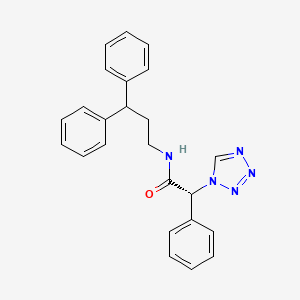
![N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11022577.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11022584.png)
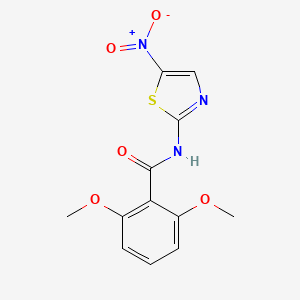
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11022591.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B11022594.png)
![5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11022595.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)
